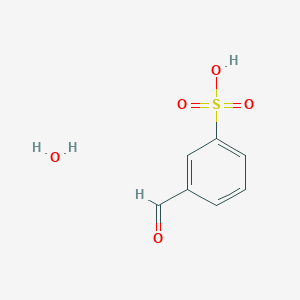

3-Formylbenzenesulfonic acid hydrate

Description

Properties

Molecular Formula |

C7H8O5S |

|---|---|

Molecular Weight |

204.20 g/mol |

IUPAC Name |

3-formylbenzenesulfonic acid;hydrate |

InChI |

InChI=1S/C7H6O4S.H2O/c8-5-6-2-1-3-7(4-6)12(9,10)11;/h1-5H,(H,9,10,11);1H2 |

InChI Key |

NEEFBSAEDWVVPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)C=O.O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylbenzenesulfonic acid hydrate typically involves the sulfonation of benzaldehyde. One common method is the reaction of benzaldehyde with sulfur trioxide or chlorosulfonic acid, followed by hydrolysis to yield the sulfonic acid derivative. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 3-Formylbenzenesulfonic acid hydrate can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and yields higher purity products. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Formylbenzenesulfonic acid hydrate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Electrophiles like halogens or nitro groups in the presence of a catalyst.

Major Products Formed

Oxidation: 3-Carboxybenzenesulfonic acid.

Reduction: 3-Hydroxybenzenesulfonic acid.

Substitution: Various substituted benzenesulfonic acids depending on the electrophile used.

Scientific Research Applications

3-Formylbenzenesulfonic acid hydrate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.

Biology: Employed in the study of enzyme-catalyzed reactions involving sulfonic acid derivatives.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Formylbenzenesulfonic acid hydrate involves its ability to participate in various chemical reactions due to the presence of both the formyl and sulfonic acid groups. These functional groups allow the compound to act as both an electrophile and a nucleophile, facilitating a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

3-Methylbenzenesulfonic Acid Hydrate

- Molecular Formula : C₇H₁₀O₄S

- Molecular Weight : 190.22 g/mol

- Substituents : Methyl (-CH₃) at the 3-position.

- Properties :

- Applications : Likely used as a surfactant or acid catalyst in organic reactions. The methyl group’s electron-donating nature reduces sulfonic acid acidity compared to the formyl derivative.

4-Chlorobenzenesulfonic Acid Hydrate

- Molecular Formula : C₆H₅ClO₃S·xH₂O

- Molecular Weight : 192.61 g/mol (anhydrous)

- Substituents : Chlorine (-Cl) at the 4-position.

- Properties :

- Applications : Used in dye intermediates or as a strong acid catalyst. The electron-withdrawing chlorine increases acidity but lacks the aldehyde’s reactivity for further functionalization.

Triphenylphosphine-3,3',3-Trisulfonic Acid Trisodium Salt Hydrate

- Molecular Formula : C₁₈H₁₂Na₃O₉PS₃·xH₂O

- Molecular Weight : 568.41 g/mol (anhydrous)

- Substituents : Three sulfonate (-SO₃⁻) groups and a central phosphorus atom.

- Properties :

- Contrast: While both compounds contain sulfonic acid groups, the triphenylphosphine derivative’s trisulfonate structure and phosphine center enable coordination chemistry, unlike the mono-functionalized 3-formylbenzenesulfonic acid.

Comparative Analysis Table

Research Findings and Industrial Relevance

- Functional Group Impact : The formyl group in 3-formylbenzenesulfonic acid hydrate distinguishes it from methyl or chloro analogs by enabling nucleophilic additions (e.g., forming Schiff bases) and participation in redox reactions .

- Catalytic Utility : Unlike trisulfonate derivatives used in metal coordination (e.g., hydroformylation ), the formyl derivative may serve as a ligand precursor or intermediate in pharmaceutical synthesis.

- Stability and Handling : Hydrated forms of sulfonic acids generally exhibit improved solubility but require dry storage to prevent decomposition .

Q & A

Q. Q1: What are the optimal synthetic routes for preparing 3-formylbenzenesulfonic acid hydrate with high purity (>95%)?

Methodological Answer: The synthesis typically involves sulfonation and formylation of benzene derivatives. A common approach is:

Sulfonation : React benzenesulfonic acid with chlorosulfonic acid under controlled temperatures (40–60°C) to avoid over-sulfonation .

Formylation : Use the Gattermann–Koch reaction, introducing a formyl group via CO/HCl gas in the presence of AlCl₃, followed by hydration to stabilize the aldehyde group .

Purification : Recrystallize from ethanol/water mixtures to achieve >95% purity, confirmed by HPLC or NMR .

Q. Q2: How should researchers handle and store 3-formylbenzenesulfonic acid hydrate to prevent degradation?

Methodological Answer:

Q. Q3: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR (D₂O) shows peaks at δ 9.8–10.1 ppm (aldehyde proton) and δ 7.5–8.2 ppm (aromatic protons) .

- FTIR : Confirm sulfonic acid (–SO₃H) at 1040–1150 cm⁻¹ and aldehyde (C=O) at 1690–1710 cm⁻¹ .

- Mass Spectrometry : ESI-MS in negative mode detects [M–H]⁻ ions at m/z 201.0 (anhydrous) and 219.0 (hydrated) .

Advanced Research Questions

Q. Q4: How can computational modeling predict the hydrate stability of 3-formylbenzenesulfonic acid under varying humidity?

Methodological Answer:

- Use density functional theory (DFT) to calculate water-binding energies at the sulfonic acid and aldehyde sites .

- Validate with experimental TGA/DSC Hydrate decomposition typically occurs at 100–120°C, correlating with DFT-predicted H-bond strengths .

- Example : A 2025 study combined molecular dynamics (MD) simulations with in situ Raman spectroscopy to map hydrate stability at 25–80% relative humidity .

Q. Q5: How to resolve contradictions in reported melting points (e.g., 249–252°C vs. 230–235°C)?

Methodological Answer:

- Purity Analysis : Contradictions often arise from residual solvents (e.g., ethanol) or hydration state variations. Use Karl Fischer titration to quantify water content .

- Method Standardization : Ensure consistent heating rates (1–2°C/min) in melting point apparatus. Compare DSC thermograms from multiple labs to identify outliers .

Q. Q6: What strategies optimize the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

- Activation : Protonate the sulfonic acid group with H₂SO₄ to enhance electrophilicity at the formyl-adjacent carbon .

- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states. Monitor reaction progress via LC-MS to detect intermediates .

- Case Study : A 2023 study achieved 85% yield in NAS with aniline by pre-activating the substrate at 60°C for 1 hour .

Experimental Design & Data Analysis

Q. Q7: How to design experiments assessing the compound’s role in catalytic sulfonation reactions?

Methodological Answer:

Q. Q8: What statistical methods address batch-to-batch variability in synthetic yields?

Methodological Answer:

- Apply ANOVA to identify significant factors (e.g., stirring rate, reagent purity) across 10 batches .

- Use multivariate regression (e.g., PLS) to model yield (%) as a function of reaction time, temperature, and humidity .

Safety & Compliance

Q. Q9: What are the critical safety protocols for handling this compound in aqueous reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.